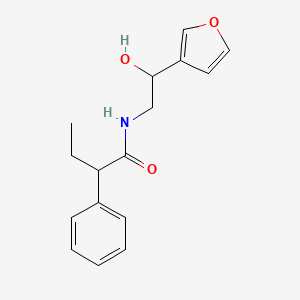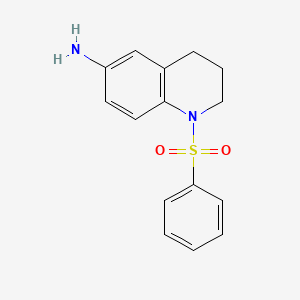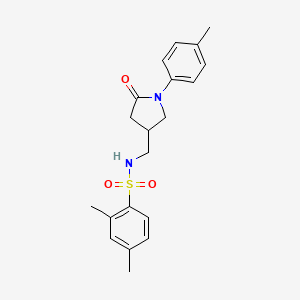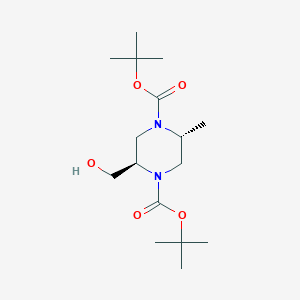
N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylbutanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Furans are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms . The compound you mentioned seems to be a derivative of furan, with additional functional groups attached to it.
Molecular Structure Analysis
The molecular structure of furan derivatives is typically characterized by a five-membered aromatic ring with an oxygen atom . The additional functional groups in “N-(2-(furan-3-yl)-2-hydroxyethyl)-2-phenylbutanamide” would add complexity to the molecular structure.Chemical Reactions Analysis
Furan compounds can undergo a variety of chemical reactions, including cycloaddition and cycloisomerization . The specific reactions that “this compound” can undergo would depend on its exact molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on its exact molecular structure. Furan itself is a volatile, colorless liquid that is soluble in common organic solvents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study by Idhayadhulla, Kumar, and Abdul (2012) explored the synthesis of new series of pyrazole and imidazole derivatives with a furan moiety and evaluated their antimicrobial activity. This indicates the potential of furan derivatives in developing new antimicrobial agents (Idhayadhulla, Kumar, & Abdul, 2012).
Renewable Biomass Resources
Román‐Leshkov, Chheda, and Dumesic (2006) focused on furan derivatives obtained from renewable biomass resources as substitutes for petroleum-based building blocks in plastics and fine chemicals production. They developed an efficient process for the dehydration of fructose to 5-hydroxymethylfurfural (HMF), showcasing the application of furan derivatives in sustainable chemical manufacturing (Román‐Leshkov, Chheda, & Dumesic, 2006).
Environmental Implications of Furan Oxidation Products
Alvarez, Borrás, Viidanoja, and Hjorth (2009) investigated the environmental implications of furan oxidation products, providing insights into the atmospheric chemistry and potential environmental impacts of furan derivatives. The study highlighted the role of furan compounds in air quality and their transformation processes in the atmosphere (Alvarez, Borrás, Viidanoja, & Hjorth, 2009).
Pharmacological Evaluation
Kumar, Chawla, Akhtar, Sahu, Rathore, and Sahu (2017) designed, synthesized, and evaluated the antidepressant and antianxiety activities of novel furan derivatives. This study presents the potential therapeutic applications of furan derivatives in treating psychiatric disorders (Kumar et al., 2017).
Furan-Based Polymers
Jiang, Woortman, Alberda van Ekenstein, Petrović, and Loos (2014) discussed the enzymatic synthesis of biobased polyesters using 2,5-bis(hydroxymethyl)furan, indicating the role of furan derivatives in developing sustainable polymeric materials (Jiang et al., 2014).
Direcciones Futuras
Mecanismo De Acción
Target of Action
Furan and indole derivatives have been found to bind with high affinity to multiple receptors , which could potentially be the case for “N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide” as well.
Mode of Action
The mode of action of furan and indole derivatives can vary widely depending on the specific compound and its targets .
Biochemical Pathways
Furan and indole derivatives can affect a variety of biochemical pathways due to their broad-spectrum biological activities .
Pharmacokinetics
The ADME properties of furan and indole derivatives can also vary widely. For instance, some furan-containing compounds exhibit a wide range of advantageous biological and pharmacological characteristics .
Result of Action
The molecular and cellular effects of furan and indole derivatives can include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Propiedades
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxyethyl]-2-phenylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-2-14(12-6-4-3-5-7-12)16(19)17-10-15(18)13-8-9-20-11-13/h3-9,11,14-15,18H,2,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEKIMMOUYCHKJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C(=O)NCC(C2=COC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 5-[[3-(3-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylmethyl]furan-2-carboxylate](/img/structure/B2612369.png)
![2-(Allylsulfanyl)-4-(4-methylphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2612370.png)
![1,3-bis(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2612377.png)
![3-((6-(Ethoxycarbonyl)benzo[d]thiazol-2-yl)carbamoyl)cyclopentanecarboxylic acid](/img/structure/B2612378.png)
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-9H-xanthene-9-carboxamide](/img/structure/B2612379.png)
![1',6'-dimethyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/no-structure.png)

![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2612382.png)


![N-(3-chloro-4-methylphenyl)-2-{[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2612385.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(4-ethoxyphenyl)acetamide](/img/structure/B2612387.png)
